molecular formula C7H10O4 B062639 (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 175415-95-9

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B062639
M. Wt: 158.15 g/mol
InChI Key: BRVQFDJETHFEQY-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05703125

Procedure details

t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate 0.90 g (0.0036 mol) of 2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid was treated with 50 mL dry DMF and the solvent removed at 55° C. To the remaining solid was added 60 mL DMF, 6 mL pyridine and 0.43 g (0.44 mL, 0.0036 mol) trimethylacetyl chloride. After 0.5 hr at room temperature the reaction mixture was heated at 55° C. for 0.5 hr then 0.93 g (0.004 mol) tert-butyl-3-amino-3-phenyl propionate and 0.36 g (0.40 mL, 0.004mol) N-methylmorpholine were added and the reaction allowed to proceed overnight. At this point volatiles were removed and the desired product isolated by preparative RPHPLC and lyophilized to give a diastereomeric mixture of t-butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-3-phenylpropanoate as a white powder (150 mg); 1H HMR (300 MHz) (d6DMSO) δ1.19 (m, 2H), 1.28 (s), 1.31 (s, 9H), 2.21 (m, 2H), 2.65 (d, J=7.9 Hz), 2.66 (d, J=7.7 Hz, 2H), 5.2 (m, 1H), 7.32 (m, 5H), 7.78 (m, 4H), 8.86 (d, 1H, J=8.6 Hz), 8.95 (bs, 2H), 9.10 (bs, 2H), 10.74 (s), 10.80 (s, 1H); MS (FAB) 451.4 (MH+).
[Compound]
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NN=CC1C=CC(N[C:11]([CH:13]2[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])=[O:12])=CC=1.CN(C=O)C.[CH3:24][C:25](C)(C)C(Cl)=O.CN1CC[O:35]CC1>N1C=CC=CC=1>[CH2:24]([O:18][C:16]([CH:14]1[CH2:15][CH:13]1[C:11]([OH:12])=[O:35])=[O:17])[CH3:25]

Inputs

Step One
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Smiles
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN=CC1=CC=C(C=C1)NC(=O)C1C(C1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.44 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Smiles
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed at 55° C
CUSTOM
Type
CUSTOM
Details
At this point volatiles were removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05703125

Procedure details

t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate 0.90 g (0.0036 mol) of 2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid was treated with 50 mL dry DMF and the solvent removed at 55° C. To the remaining solid was added 60 mL DMF, 6 mL pyridine and 0.43 g (0.44 mL, 0.0036 mol) trimethylacetyl chloride. After 0.5 hr at room temperature the reaction mixture was heated at 55° C. for 0.5 hr then 0.93 g (0.004 mol) tert-butyl-3-amino-3-phenyl propionate and 0.36 g (0.40 mL, 0.004mol) N-methylmorpholine were added and the reaction allowed to proceed overnight. At this point volatiles were removed and the desired product isolated by preparative RPHPLC and lyophilized to give a diastereomeric mixture of t-butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-3-phenylpropanoate as a white powder (150 mg); 1H HMR (300 MHz) (d6DMSO) δ1.19 (m, 2H), 1.28 (s), 1.31 (s, 9H), 2.21 (m, 2H), 2.65 (d, J=7.9 Hz), 2.66 (d, J=7.7 Hz, 2H), 5.2 (m, 1H), 7.32 (m, 5H), 7.78 (m, 4H), 8.86 (d, 1H, J=8.6 Hz), 8.95 (bs, 2H), 9.10 (bs, 2H), 10.74 (s), 10.80 (s, 1H); MS (FAB) 451.4 (MH+).
[Compound]
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NN=CC1C=CC(N[C:11]([CH:13]2[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])=[O:12])=CC=1.CN(C=O)C.[CH3:24][C:25](C)(C)C(Cl)=O.CN1CC[O:35]CC1>N1C=CC=CC=1>[CH2:24]([O:18][C:16]([CH:14]1[CH2:15][CH:13]1[C:11]([OH:12])=[O:35])=[O:17])[CH3:25]

Inputs

Step One
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Smiles
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN=CC1=CC=C(C=C1)NC(=O)C1C(C1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.44 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Smiles
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed at 55° C
CUSTOM
Type
CUSTOM
Details
At this point volatiles were removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05703125

Procedure details

t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate 0.90 g (0.0036 mol) of 2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid was treated with 50 mL dry DMF and the solvent removed at 55° C. To the remaining solid was added 60 mL DMF, 6 mL pyridine and 0.43 g (0.44 mL, 0.0036 mol) trimethylacetyl chloride. After 0.5 hr at room temperature the reaction mixture was heated at 55° C. for 0.5 hr then 0.93 g (0.004 mol) tert-butyl-3-amino-3-phenyl propionate and 0.36 g (0.40 mL, 0.004mol) N-methylmorpholine were added and the reaction allowed to proceed overnight. At this point volatiles were removed and the desired product isolated by preparative RPHPLC and lyophilized to give a diastereomeric mixture of t-butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-3-phenylpropanoate as a white powder (150 mg); 1H HMR (300 MHz) (d6DMSO) δ1.19 (m, 2H), 1.28 (s), 1.31 (s, 9H), 2.21 (m, 2H), 2.65 (d, J=7.9 Hz), 2.66 (d, J=7.7 Hz, 2H), 5.2 (m, 1H), 7.32 (m, 5H), 7.78 (m, 4H), 8.86 (d, 1H, J=8.6 Hz), 8.95 (bs, 2H), 9.10 (bs, 2H), 10.74 (s), 10.80 (s, 1H); MS (FAB) 451.4 (MH+).
[Compound]
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NN=CC1C=CC(N[C:11]([CH:13]2[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])=[O:12])=CC=1.CN(C=O)C.[CH3:24][C:25](C)(C)C(Cl)=O.CN1CC[O:35]CC1>N1C=CC=CC=1>[CH2:24]([O:18][C:16]([CH:14]1[CH2:15][CH:13]1[C:11]([OH:12])=[O:35])=[O:17])[CH3:25]

Inputs

Step One
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Smiles
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN=CC1=CC=C(C=C1)NC(=O)C1C(C1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.44 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Smiles
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed at 55° C
CUSTOM
Type
CUSTOM
Details
At this point volatiles were removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.